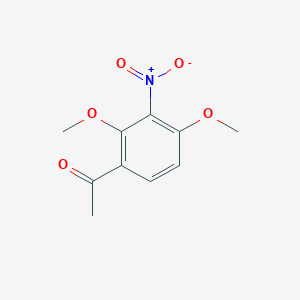![molecular formula C12H17NO3 B11882652 8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)
8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one is an organic heterotricyclic compound It is characterized by its complex structure, which includes a hydroxy group, a methyl group, and an isoxazole ring fused with a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the hydroxy and methyl groups. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The process may include steps such as distillation, crystallization, and chromatography to purify the compound. The choice of catalysts and reagents is crucial to minimize by-products and enhance the overall yield.
Analyse Des Réactions Chimiques
Types of Reactions
8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the isoxazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehydroxylated or reduced isoxazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the isoxazole ring can interact with enzymes and receptors. These interactions can modulate the activity of various signaling pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3beta-hydroxyatractylon: An organic heterotricyclic compound with similar structural features, including a hydroxy group and a naphthalene moiety.
(4aS,8aR)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan: Another compound with a similar core structure but different functional groups.
Uniqueness
8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
8a-hydroxy-6-methyl-3a,4,4a,5,6,7,8,9-octahydrobenzo[f][2,1]benzoxazol-3-one |
InChI |
InChI=1S/C12H17NO3/c1-7-2-3-12(15)6-10-9(5-8(12)4-7)11(14)16-13-10/h7-9,15H,2-6H2,1H3 |
Clé InChI |
LZKCHVKGAQOWQL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CC3=NOC(=O)C3CC2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6'-Fluoro-1'-methylspiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one](/img/structure/B11882598.png)

![1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11882621.png)


![Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11882645.png)

![1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11882657.png)



